2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Overview
Description
2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with a complex structure that includes a chloro group, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the chloro group. The final step involves the formation of the propanamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Scientific Research Applications
2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The chloro group and nitrophenyl group can interact with enzymes or receptors, altering their activity. The thiazole ring can also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: This compound shares the chloro and nitrophenyl groups but lacks the thiazole ring.
4-Chloro-2-nitrophenol: Similar to 2-Chloro-4-nitrophenol but with a different arrangement of functional groups.
2-Chloro-5-nitrophenol: Another similar compound with a different position of the nitro group.
Uniqueness
2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which can enhance its stability and binding affinity. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis.
Properties
IUPAC Name |
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-7(13)11(17)15-12-14-10(6-20-12)8-2-4-9(5-3-8)16(18)19/h2-7H,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTOGMVSSJGOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201797 | |
Record name | Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365962-82-8 | |
Record name | Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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